molecular formula C10H16F2N2O2 B8392349 1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yloxy)ethanone

1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yloxy)ethanone

Cat. No.: B8392349
M. Wt: 234.24 g/mol
InChI Key: VEHUEXMHAXTVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Difluoroazetidin-1-yl)-2-(piperidin-4-yloxy)ethanone is a useful research compound. Its molecular formula is C10H16F2N2O2 and its molecular weight is 234.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16F2N2O2

Molecular Weight

234.24 g/mol

IUPAC Name

1-(3,3-difluoroazetidin-1-yl)-2-piperidin-4-yloxyethanone

InChI

InChI=1S/C10H16F2N2O2/c11-10(12)6-14(7-10)9(15)5-16-8-1-3-13-4-2-8/h8,13H,1-7H2

InChI Key

VEHUEXMHAXTVEU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC(=O)N2CC(C2)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 4-(2-(3,3-difluoroazetidin-1-yl)-2-oxoethoxy)piperidine-1-carboxylate (87) (2.59 g, 7.03 mmol) and palladium on carbon (0.075 g, 0.70 mmol) were added to ethanol (40 mL). This was stirred for 3 hours under an atmosphere of H2 (1.417 g, 703.09 mmol). The reaction was filtered and the solvent evaporated to afford a viscous clear oil. The crude product was purified by distillation at 0.5 mBar, collecting fractions that distilled at 90° C. to afford the desired material as a colourless oil (0.540 g, 32.8% yield); 1H NMR (400.132 MHz, CDCl3) δ 1.49-1.40 (2H, m), 1.94-1.89 (2H, m), 2.65-2.59 (2H, m), 3.10-3.05 (2H, m), 3.44-3.38 (1H, m), 4.13 (2H, s), 4.35 (2H, t), 4.64 (2H, t); NH missing
Name
Benzyl 4-(2-(3,3-difluoroazetidin-1-yl)-2-oxoethoxy)piperidine-1-carboxylate
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
32.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.